molecular formula C12H17NO2 B1400060 [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid CAS No. 1343341-85-4

[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

Cat. No. B1400060
CAS RN: 1343341-85-4
M. Wt: 207.27 g/mol
InChI Key: OMKUPJLWYCTNSQ-UHFFFAOYSA-N
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Description

“[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” is a novel compound that belongs to the class of bicyclic acetic acids. It has a molecular formula of C12H17NO2 and a molecular weight of 207.269 .


Synthesis Analysis

The synthesis of pyrrole derivatives, which are part of the “[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” structure, has been reported in various studies . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” consists of a pyrrole ring attached to a cyclohexyl group and an acetic acid group . The exact structure can be represented by the SMILES notation: C1CCC(CC1)(CC(O)=O)n1cccc1 .


Physical And Chemical Properties Analysis

“[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±15.0 °C at 760 mmHg, and a flash point of 180.1±20.4 °C . Its LogP value is 2.63, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .

Scientific Research Applications

Biosensor Development

The structure of “[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” suggests potential in forming multi-layered films with gold nanoparticles and nickel oxide, which can be utilized in biosensor applications. Similar compounds have been used to create microsensor electrode arrays through electropolymerization .

Photothermal Therapy

Compounds with pyrrole moieties have been explored for photoacoustic imaging-based photothermal therapy. The pyrrole group can enhance the absorption of light, converting it into heat to damage targeted cancer cells .

Cancer Research

Pyrrole derivatives have shown cytotoxic activity against various cancer cell lines. Although the specific compound was not mentioned, its structural similarity to active pyrrole derivatives suggests potential in cancer research for drug development .

Immunosuppressive Studies

Pyrrole-containing compounds have been studied for their immunosuppressive properties. They may act synergistically with other immunosuppressive agents, indicating possible applications in transplant medicine or autoimmune disease treatment .

Synthetic Chemistry

The pyrrole group is a versatile moiety in synthetic chemistry, often used in the synthesis of complex heterocyclic compounds. It could be involved in one-pot synthesis methods or oxidative ring-opening processes for creating new pharmaceuticals or materials .

Future Directions

The future directions for “[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid” could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential applications in various fields, especially in medicinal chemistry. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-(1-pyrrol-1-ylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11(15)10-12(6-2-1-3-7-12)13-8-4-5-9-13/h4-5,8-9H,1-3,6-7,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKUPJLWYCTNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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